Phenobarbital-d5

Description

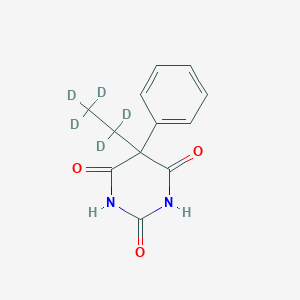

Structure

3D Structure

Properties

IUPAC Name |

5-(1,1,2,2,2-pentadeuterioethyl)-5-phenyl-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-2-12(8-6-4-3-5-7-8)9(15)13-11(17)14-10(12)16/h3-7H,2H2,1H3,(H2,13,14,15,16,17)/i1D3,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDBREPKUVSBGFI-ZBJDZAJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10482358 | |

| Record name | Phenobarbital-d5 (ethyl-d5) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10482358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73738-05-3 | |

| Record name | Phenobarbital, (ethyl-d5)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073738053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenobarbital-d5 (ethyl-d5) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10482358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 73738-05-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENOBARBITAL, (ETHYL-D5)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/846FQL88QE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: Deuterium Isotope Effects in Phenobarbital Metabolism

This guide provides a technical deep-dive into the mechanistic and pharmacokinetic implications of deuterating Phenobarbital. It moves beyond basic definitions to explore the discordance between intrinsic kinetic isotope effects (KIE) and observed systemic clearance—a critical lesson in modern drug design.

Executive Summary

The substitution of protium (

This guide details the mechanistic basis of the deuterium isotope effect (DIE) on PB, provides a validated synthesis protocol for d5-Phenobarbital, and analyzes why high intrinsic isotope effects (

Mechanistic Foundations: The Physics of the C-D Bond

To understand how deuteration affects Phenobarbital, we must first quantify the energy difference at the enzymatic active site (CYP2C9).

Zero-Point Energy (ZPE) and Activation Barriers

The primary deuterium isotope effect arises from the difference in mass between Hydrogen (1.008 amu) and Deuterium (2.014 amu).

-

Vibrational Frequency: The C-D bond has a lower vibrational frequency (

) than the C-H bond. -

Ground State Stability: Since

, the Zero-Point Energy (ZPE) of a C-D bond is lower than that of a C-H bond. -

Activation Energy (

): To reach the transition state (homolytic bond cleavage by Compound I of CYP450), the C-D bond requires more energy input.

Theoretical Maximum: At 37°C, the theoretical maximum primary KIE (

The CYP2C9 Catalytic Cycle (Radical Rebound)

Phenobarbital undergoes para-hydroxylation. The Rate-Determining Step (RDS) in this chemical oxidation is the hydrogen abstraction by the Iron(IV)-oxo porphyrin radical cation (Compound I).

Figure 1: The Radical Rebound Mechanism. The red arrow indicates the step sensitive to deuteration. If this step is rate-limiting for the overall enzyme turnover, a KIE will be observed.

Phenobarbital Metabolism & Isotope Effects[1]

The Metabolic Pathway

Phenobarbital is metabolized to p-hydroxyphenobarbital (p-HPB), which is subsequently conjugated (glucuronidation).

-

Enzyme: CYP2C9 (major), CYP2C19 (minor).

-

Reaction: Aromatic hydroxylation at the C4 position of the phenyl ring.

The "Masking" Phenomenon

Historically, researchers hypothesized that deuterating the phenyl ring (d5-PB) would significantly extend the half-life of Phenobarbital. However, studies (e.g., Nelson & Trager) revealed a paradox:

-

In Vitro: A significant intrinsic KIE (

) is often observed in microsomes. -

In Vivo: The systemic clearance of d5-PB in humans was virtually identical to non-deuterated PB.

Why?

-

Metabolic Switching: When the para-position is blocked by deuterium, CYP2C9 may shift to meta-hydroxylation or oxidize the ethyl group at C5, compensating for the blockade.

-

Non-Metabolic Clearance: Approximately 25% of PB is excreted unchanged in urine.

-

Rate-Limiting Steps: If product release or blood flow—rather than bond breaking—is the rate-limiting step for systemic clearance, the chemical KIE is "masked."

Data Comparison (Hypothetical & Historical Aggregate)

| Parameter | Unlabeled Phenobarbital | d5-Phenobarbital | Interpretation |

| Bond Energy (C-X) | ~98 kcal/mol (C-H) | ~100 kcal/mol (C-D) | Higher barrier for d5 |

| In Vitro | High | Reduced (~30-50%) | Intrinsic KIE observed |

| Metabolic Switch | Negligible | Potential m-hydroxylation | Pathway shunting |

| Systemic | 53 - 118 hours | 53 - 120 hours | KIE Masked in vivo |

Experimental Protocols

Synthesis of d5-Phenobarbital

To study these effects, one must synthesize high-purity deuterated substrate. The following protocol utilizes a classic condensation adapted for isotopologues.

Reagents:

Figure 2: Synthetic route for d5-Phenobarbital targeting the phenyl ring.

Step-by-Step Methodology:

-

Preparation of Phenylmalonate: React ethyl-d5-phenylacetate (derived from d5-benzyl chloride) with diethyl oxalate in the presence of sodium ethoxide. Heat to 140°C to eliminate CO, yielding diethyl (d5-phenyl)malonate.

-

Alkylation: Reflux the malonate with ethyl bromide and NaOEt in ethanol to introduce the ethyl group at the C5 position.

-

Condensation: Reflux the resulting diethyl ethyl(d5-phenyl)malonate with urea in dry ethanol containing NaOEt for 4–6 hours.

-

Workup: Acidify the mixture with HCl. The d5-phenobarbital will precipitate. Recrystallize from ethanol/water.

-

Validation: Confirm >98% isotopic enrichment via H-NMR (absence of aromatic signals) and Mass Spectrometry (M+5 shift).

In Vitro Microsomal Stability Assay (Determining )

This assay determines if the C-D bond breaking is rate-limiting at the enzyme level.

Materials:

-

Pooled Human Liver Microsomes (HLM) (20 mg/mL protein)

-

NADPH Regenerating System (MgCl2, Glucose-6-phosphate, G6P-Dehydrogenase, NADP+)

-

Test Compounds: PB and d5-PB (1 µM final conc)

Workflow:

-

Pre-incubation: Mix 0.5 mg/mL HLM with PB or d5-PB in phosphate buffer (pH 7.4) at 37°C for 5 mins.

-

Initiation: Add NADPH regenerating system to start the reaction.

-

Sampling: At t = 0, 5, 15, 30, 45, and 60 min, remove 50 µL aliquots.

-

Quenching: Immediately add 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).

-

Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

-

Calculation: Plot ln(% remaining) vs. time. The slope is

.- .

-

KIE Calculation:

.

Implications for Drug Development[3]

The Phenobarbital case study offers a vital rubric for modern deuterated drug design (e.g., Deutetrabenazine).

-

When to Deuterate: Deuteration is most effective for drugs with high intrinsic clearance where the metabolic step is the clear rate-limiting factor of elimination.

-

The "Switching" Risk: If a molecule has multiple metabolic "soft spots" (e.g., an ethyl group next to a phenyl ring), blocking one may simply shunt metabolism to the other, negating clinical benefit.

-

Regulatory Strategy: As seen with PB, if the in vivo PK doesn't change, the deuterated compound offers no clinical advantage over the generic, making it commercially unviable unless it reduces the formation of a specific toxic metabolite.

References

-

Mechanisms of Cytochrome P450 Reactions. Guengerich, F. P. (2001).[2] Chemical Research in Toxicology.

-

(Context: Radical rebound mechanism and KIE theory).

-

-

Pharmacokinetic equivalence of stable-isotope-labeled and unlabeled drugs. Phenobarbital in man. Nelson, S. D., et al. (1977). Journal of Pharmacokinetics and Biopharmaceutics.

-

(Context: The seminal paper showing "masked" KIE in humans for PB).

-

-

Deuterium Isotope Effects in Drug Metabolism. Foster, A. B. (1984). Trends in Pharmacological Sciences.

-

(Context: Review of metabolic switching).

-

-

FDA Guidance: Safety Testing of Drug Metabolites. (2020).

-

(Context: Regulatory view on unique metabolites formed by switching).

-

-

Synthesis of Barbituric Acids. Vogel's Textbook of Practical Organic Chemistry.

-

(Context: Standard chemical synthesis protocols for barbiturates).

-

Sources

An In-depth Technical Guide to Phenobarbital-d5: Chemical Identifiers, Applications, and Analytical Protocols

This technical guide provides a comprehensive overview of Phenobarbital-d5, a deuterated analog of the widely used barbiturate, phenobarbital. Designed for researchers, scientists, and drug development professionals, this document delves into the critical chemical identifiers of this compound, its primary applications as an internal standard, and a detailed protocol for its use in quantitative analysis. The information presented herein is grounded in established scientific principles and supported by authoritative references to ensure technical accuracy and practical utility.

The Duality of this compound: A Tale of Two Isotopologues

A critical point of clarification for any researcher working with this compound is the existence of two distinct isotopologues, each with a unique CAS number. The position of the five deuterium atoms on the phenobarbital molecule dictates its specific identifier and may have subtle implications for its use in mass spectrometry-based assays.

-

This compound (phenyl-d5): In this form, the five deuterium atoms replace the hydrogen atoms on the phenyl ring.

-

This compound (ethyl-d5): In this variant, the deuterium atoms are located on the ethyl side chain.[1]

This distinction is crucial for accurate documentation and for selecting the appropriate internal standard for a given analytical method. While both are effective for the quantitative analysis of phenobarbital, the fragmentation patterns in mass spectrometry may differ slightly, a factor that analytical chemists should consider during method development.

Core Chemical Identifiers

For clarity and ease of reference, the key chemical identifiers for both common forms of this compound are summarized below. It is important to note that while the molecular formula and weight are identical, the IUPAC names and CAS numbers differ.

| Identifier | This compound (phenyl-d5) | This compound (ethyl-d5) |

| CAS Number | 72793-46-5[2][3] | 73738-05-3[1][4] |

| Molecular Formula | C₁₂H₇D₅N₂O₃[2][3] | C₁₂H₇D₅N₂O₃[1][4] |

| Molecular Weight | ~237.27 g/mol [2][5] | ~237.3 g/mol [4][6] |

| IUPAC Name | 5-ethyl-5-(2,3,4,5,6-pentadeuteriophenyl)-1,3-diazinane-2,4,6-trione | 5-(1,1,2,2,2-pentadeuterioethyl)-5-phenyl-1,3-diazinane-2,4,6-trione[7][8] |

| Synonyms | PHENOBARBITAL-PHENYL-D5, 5-ETHYL-5-(PHENYL-D5)BARBITURIC ACID[3] | 5-(Ethyl-d5)-5-phenylpyrimidine-2,4,6(1H,3H,5H)-trione[4] |

| InChI Key | DDBREPKUVSBGFI-ZBJDZAJPSA-N[1] | DDBREPKUVSBGFI-ZBJDZAJPSA-N[1] |

The Role of Deuterated Internal Standards in Quantitative Analysis

The primary application of this compound is as a stable-labeled internal standard for the accurate quantification of phenobarbital in biological matrices.[2] The use of a deuterated analog is a cornerstone of robust bioanalytical method development, particularly for liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) assays.

The rationale for using a stable-isotope labeled internal standard is rooted in its ability to mimic the analyte of interest throughout the analytical process. This compound and phenobarbital exhibit nearly identical physicochemical properties, including extraction recovery, ionization efficiency, and chromatographic retention time. However, due to the mass difference imparted by the deuterium atoms, they are readily distinguishable by a mass spectrometer. This co-elution and differential mass detection allow for the correction of variability that can be introduced during sample preparation and analysis, leading to highly accurate and precise quantification.

Pharmacological Context: The Mechanism of Action of Phenobarbital

To appreciate the analytical significance of measuring phenobarbital, it is essential to understand its pharmacological role. Phenobarbital is a long-acting barbiturate that has been in clinical use for over a century as an anticonvulsant and sedative.[9] Its primary mechanism of action involves the potentiation of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[10][11] By binding to the GABA-A receptor, phenobarbital increases the duration of chloride channel opening, leading to an influx of chloride ions and hyperpolarization of the neuronal membrane.[10] This elevation of the action potential threshold results in a depression of the central nervous system, which underlies its anticonvulsant and sedative effects.[10][12]

Given its therapeutic applications in managing seizures, insomnia, and withdrawal syndromes, as well as its potential for abuse and overdose, the ability to accurately measure phenobarbital concentrations in biological fluids is of paramount importance in clinical and forensic toxicology.[10][13]

Experimental Protocol: Quantification of Phenobarbital in Human Plasma using LC-MS/MS with this compound Internal Standard

This section provides a detailed, step-by-step methodology for the quantitative analysis of phenobarbital in human plasma.

Objective: To accurately determine the concentration of phenobarbital in human plasma samples.

Materials:

-

Human plasma (with anticoagulant)

-

Phenobarbital certified reference material

-

This compound (ethyl-d5) certified reference material (internal standard)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid

-

Water (LC-MS grade)

-

Protein precipitation plates or microcentrifuge tubes

Instrumentation:

-

High-performance liquid chromatography (HPLC) system

-

Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source

Procedure:

-

Preparation of Stock Solutions and Standards:

-

Prepare a 1 mg/mL stock solution of phenobarbital in methanol.

-

Prepare a 100 µg/mL stock solution of this compound in methanol.

-

From the phenobarbital stock solution, prepare a series of working standard solutions in methanol to create a calibration curve (e.g., 10 ng/mL to 1000 ng/mL).

-

Prepare a working internal standard solution of this compound at a concentration of 100 ng/mL in methanol.

-

-

Sample Preparation (Protein Precipitation):

-

To 50 µL of plasma sample, calibrator, or quality control sample in a microcentrifuge tube, add 10 µL of the 100 ng/mL this compound internal standard working solution.

-

Vortex briefly to mix.

-

Add 150 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A suitable gradient to separate phenobarbital from matrix components (e.g., 5% B to 95% B over 5 minutes).

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

-

MS/MS Conditions (Negative Ion Mode):

-

Ionization Source: Electrospray ionization (ESI), negative mode

-

Monitor the following multiple reaction monitoring (MRM) transitions:

-

Phenobarbital: Q1 231.1 -> Q3 188.1

-

This compound: Q1 236.1 -> Q3 193.1

-

-

Optimize collision energies and other source parameters for maximum signal intensity.

-

-

-

Data Analysis:

-

Integrate the peak areas for both phenobarbital and this compound for each sample, calibrator, and quality control.

-

Calculate the peak area ratio (phenobarbital peak area / this compound peak area).

-

Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibrators.

-

Determine the concentration of phenobarbital in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Visualizing the Analytical Workflow

The following diagram illustrates the key stages of the quantitative analysis of phenobarbital using this compound as an internal standard.

Caption: Workflow for Phenobarbital Quantification.

References

-

LookChem. Cas 72793-46-5, this compound. [Link]

-

Veeprho. Phenobarbital D5 | CAS 73738-05-3. [Link]

-

ChemWhat. This compound CAS#: 72793-46-5. [Link]

-

PubChem, National Institutes of Health. Phenobarbital, (ethyl-d5)-. [Link]

-

Bioware Scientific. This compound. [Link]

-

PubChem, National Institutes of Health. Phenobarbital. [Link]

-

PubChem, National Institutes of Health. Pentobarbital-D5. [Link]

-

National Institute of Standards and Technology. Phenobarbital - the NIST WebBook. [Link]

-

StatPearls, National Center for Biotechnology Information. Phenobarbital. [Link]

-

PubChem, National Institutes of Health. SID 46505776 - Phenobarbital. [Link]

-

PubChem, National Institutes of Health. Phenobarbital Sodium. [Link]

-

PubMed. Phenobarbital. [Link]

-

ResearchGate. (PDF) Basics and practicing guidelines on phenobarbital attributes and effects. [Link]

-

PubMed. the story of phenobarbital therapy in epilepsy in the last 100 years. [Link]

-

Via Medica Journals. Is there a role for phenobarbital in palliative care: A systematic review. [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. lookchem.com [lookchem.com]

- 3. chemwhat.com [chemwhat.com]

- 4. veeprho.com [veeprho.com]

- 5. This compound - Bioware Scientific. [biowaresci.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Phenobarbital, (ethyl-d5)- | C12H12N2O3 | CID 12249714 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound (D-label on ring) 0.1 mg/ml in Methanol [lgcstandards.com]

- 9. How phenobarbital revolutionized epilepsy therapy: the story of phenobarbital therapy in epilepsy in the last 100 years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Phenobarbital - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Phenobarbital - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Is there a role for phenobarbital in palliative care: A systematic review | Senderovich | Palliative Medicine in Practice [journals.viamedica.pl]

Precision in Quantitation: Isotopic Purity Specifications for Phenobarbital-d5 Internal Standards

Executive Summary

In regulated bioanalysis (GLP/GCP), the integrity of a quantitative method relies heavily on the quality of the Internal Standard (IS).[1] For Phenobarbital, a barbiturate requiring precise therapeutic drug monitoring (TDM) and toxicological screening, Phenobarbital-d5 (ethyl-d5) is the gold standard.

However, "purity" in this context is often misunderstood. While chemical purity (>98%) is required for accurate weighing, isotopic purity (atom % enrichment) is the critical attribute that determines the Lower Limit of Quantitation (LLOQ). This guide details the technical requirements for this compound, focusing on the suppression of "cross-talk" interference and adherence to FDA M10/EMA regulatory standards.

Part 1: The Physics of Isotopic Quantitation

Structural Prerequisites

The preferred stable isotope labeled (SIL) analog for Phenobarbital (

-

Chemical Name: 5-(pentadeuteroethyl)-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione.[2]

-

Mass Shift: +5 Da (

232.2

Why Ethyl-d5? The ethyl group offers five exchangeable hydrogens that are chemically stable. Deuterium labels on the phenyl ring are also possible but can be susceptible to metabolic shifts or scrambling under harsh ionization conditions. The +5 Da shift is strategically chosen to place the IS mass well beyond the natural isotopic envelope of the native analyte (M+1, M+2, M+3), effectively eliminating "Reverse Cross-talk" from natural carbon-13 abundance.

The Two Failure Modes of Isotopic Impurity

When sourcing this compound, you are managing two distinct spectral risks.

Risk A: Direct Cross-Talk (The "d0" Impurity)

If the IS material is not fully enriched, it contains trace amounts of non-labeled Phenobarbital (d0).

-

Mechanism: You spike IS into a "Blank" matrix.[3] The mass spectrometer detects the d0 impurity in the analyte channel.

-

Consequence: This creates a ghost signal, artificially raising the background. If this signal exceeds 20% of the LLOQ , the method fails validation.

Risk B: Reverse Cross-Talk (The "M+5" Contribution)

At high concentrations (ULOQ), the native analyte's natural isotopic distribution (due to

-

Mechanism: Native Phenobarbital (

232) has a tiny fraction of molecules that naturally weigh 237 Da. -

Consequence: This signal falls directly into the IS channel (

237), distorting the Area Ratio calculation.

Visualization of Spectral Interference

The following diagram illustrates how these interferences corrupt data integrity.

Figure 1: Spectral Cross-talk Pathways. Red arrows indicate critical failure modes where isotopic impurity compromises quantitation.

Part 2: Specifications & Acceptance Criteria

To ensure method robustness, the this compound reference standard must meet specific criteria. These are derived from FDA M10 and EMA bioanalytical guidelines.[1]

Quantitative Specifications Table

| Parameter | Specification | Scientific Rationale |

| Chemical Purity | Ensures accurate weighing for stock solution preparation. | |

| Isotopic Purity | Minimizes the presence of d0 (native phenobarbital) to prevent LLOQ interference. | |

| Isotopic Distribution | d0 contribution | The specific limit required to support high-sensitivity assays (low ng/mL range). |

| Label Position | Ethyl-d5 | Prevents H/D exchange in protic solvents or during acidic extraction/reconstitution. |

| Form | Free Acid or Sodium Salt | Must match the salt form used for the native analyte calibration curve to ensure consistent chromatography. |

Part 3: Experimental Protocol for Validation

Do not rely solely on the Certificate of Analysis (CoA). You must experimentally validate the IS within your specific LC-MS/MS method. This protocol tests for IS Interference (Selectivity).[1][4]

The "Check-Board" Injection Sequence

Objective: Determine if the IS contributes to the Analyte signal and vice-versa.

-

Prepare Mobile Phase: Ensure system is equilibrated.

-

Sample A (Double Blank): Inject matrix blank (Plasma/Serum) containing no Analyte and no IS .

-

Sample B (Zero Sample): Inject matrix blank spiked with IS only (at working concentration).

-

Sample C (ULOQ w/o IS): Inject the highest calibration standard spiked with Analyte only (no IS).

Calculation & Decision Logic

The acceptance criteria are strict. Use the following logic to determine pass/fail status.

-

Metric 1 (IS Purity): Calculate the area of the peak in the Analyte Channel for Sample B.

-

Metric 2 (Reverse Contribution): Calculate the area of the peak in the IS Channel for Sample C.

-

Limit: Must be

of the average IS area.[4]

-

Validation Logic Diagram

Figure 2: Step-by-step decision tree for validating this compound suitability per FDA M10 guidelines.

Part 4: Troubleshooting & Optimization

If your this compound fails the criteria above, consider these root causes:

-

H/D Exchange (Scrambling):

-

Symptom: The "d0" signal increases over time in the autosampler.

-

Cause: If using ring-labeled d5 (phenyl-d5) in highly acidic mobile phases, deuterium may exchange with hydrogen.

-

Solution: Switch to ethyl-d5 labeled standard, which is sterically hindered and chemically stable.

-

-

Ion Source Fragmentation:

-

Symptom: High background in analyte channel despite pure IS.

-

Cause: High declustering potential (DP) or source temperature can fragment the d5-IS, losing the labeled ethyl group and creating a fragment that mimics the analyte.

-

Solution: Perform a "breakdown curve" optimization. Lower the collision energy or source temperature to preserve molecular ion integrity.

-

-

Cross-Contamination:

-

Symptom: Random spikes in blank samples.

-

Cause: Carryover from the injector needle or column. Phenobarbital is sticky (lipophilic).

-

Solution: Implement a high-organic needle wash (e.g., 50:25:25 ACN:MeOH:IPA).

-

References

-

U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][1][5]

-

European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]

-

Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. [Link]

Sources

Technical Deep Dive: Optimizing Phenobarbital Quantitation via Stable Isotope Selection

Executive Summary In the high-stakes environment of therapeutic drug monitoring (TDM) and forensic toxicology, the choice of Internal Standard (IS) is not merely a logistical decision—it is a determinant of analytical validity. While Phenobarbital-d5 (ethyl-d5) remains the industry workhorse due to cost-efficiency, it introduces a risk of chromatographic isotope effects that can compromise quantitation in complex matrices. Phenobarbital-13C (typically 13C6), though costlier, offers perfect co-elution and superior matrix compensation. This guide dissects the physicochemical mechanisms driving these differences and provides a validated framework for selecting the optimal IS for your specific LC-MS/MS workflow.

Part 1: The Physicochemical Divergence

To understand the operational difference between these two standards, we must look at the bond-level physics that dictates their behavior in a chromatographic column.

The Deuterium Isotope Effect (this compound)

This compound is typically labeled on the ethyl side chain at the C5 position (

-

Mechanism: The C-D bond is shorter and stronger than the C-H bond due to the lower zero-point vibrational energy of the heavier isotope. This results in a slightly smaller molar volume and reduced polarizability.

-

Chromatographic Consequence: In Reversed-Phase Liquid Chromatography (RPLC), this reduced lipophilicity causes the deuterated analog to interact less strongly with the C18 stationary phase.

-

Result: this compound often elutes earlier than the native analyte. In high-resolution UPLC gradients, this shift can range from 2 to 10 seconds.

The Carbon-13 Stability (Phenobarbital-13C)

Phenobarbital-13C is typically labeled on the phenyl ring or the barbituric acid backbone.

-

Mechanism: The addition of a neutron to the nucleus (

) increases mass but has a negligible effect on the electron cloud and bond lengths. -

Chromatographic Consequence: The lipophilicity remains virtually identical to the native compound.

-

Result: Phenobarbital-13C co-elutes perfectly with the native analyte, ensuring they experience the exact same electrospray ionization (ESI) environment at the exact same moment.

Part 2: The "Matrix Effect" Trap

The primary purpose of an IS is to compensate for matrix effects (ion suppression or enhancement). The choice of isotope determines whether this compensation succeeds or fails.

The Danger of Retention Time Shifts

In complex matrices (e.g., post-mortem blood, hydrolyzed urine), phospholipids and other endogenous interferences elute unpredictably.

-

Scenario A (this compound): The IS elutes 0.1 min before the analyte.

-

The Event: A band of phospholipids elutes exactly at the retention time of the analyte, suppressing its signal by 40%.

-

The Failure: Because the IS eluted earlier (outside the suppression zone), its signal is not suppressed.

-

The Error: The ratio

drops artificially, leading to a false negative or underestimation of concentration.

Visualization: The Chromatographic Mismatch

The following diagram illustrates how the deuterium shift exposes the assay to matrix risks that 13C avoids.

Caption: Figure 1. The "Deuterium Shift" (yellow) allows the IS to escape the suppression zone (red) affecting the analyte (blue), causing quantitation errors. The 13C IS (green) suffers the same suppression, maintaining the correct ratio.

Part 3: Experimental Validation Protocol

Do not rely on vendor claims. Use this protocol to validate if this compound is sufficient for your specific matrix or if you must upgrade to 13C.

Protocol: The "Post-Column Infusion" Test

Objective: Map the matrix effects relative to the retention time of both IS candidates.

Materials:

-

This compound Standard[1]

-

Phenobarbital-13C Standard (if available for comparison)

-

Blank Matrix (e.g., pooled plasma)

Workflow:

-

Setup: Tee the infusion pump into the LC flow after the column but before the MS source.

-

Infusion: Continuously infuse a solution of Native Phenobarbital (100 ng/mL) at 10 µL/min.

-

Injection: Inject a "Blank Matrix Extract" (processed via your standard extraction method) into the LC column.

-

Observation: Monitor the baseline of the infused Phenobarbital. You will see "dips" (suppression) or "peaks" (enhancement) caused by the eluting matrix from the injected blank.

-

Overlay: Inject your this compound and measure its retention time (

).-

Pass: If the

of d5 falls in a "flat" region of the infusion baseline. -

Fail: If the

of d5 falls on the edge of a suppression zone where the gradient is steep.

-

Part 4: Comparative Data Summary

The following table summarizes the trade-offs for decision-making.

| Feature | This compound (Ethyl-d5) | Phenobarbital-13C (Ring-13C6) |

| Mass Shift | +5 Da ( | +6 Da ( |

| Chromatography | Shifts earlier (2-10s) in RPLC | Co-elutes perfectly |

| Matrix Compensation | Moderate (Risk of mismatch) | Excellent (Ideal) |

| Cross-Talk Risk | Low (if >99% isotopic purity) | Very Low |

| Cost | Low ($) | High ( |

| Best Use Case | Urine, simple matrices, high-flow LC | Blood/Plasma, forensic cases, UPLC |

Part 5: Decision Logic (Workflow)

Use this logic flow to select the appropriate standard for your assay.

Caption: Figure 2. Decision matrix for IS selection. Complex matrices and sharp UPLC peaks favor 13C to avoid integration errors caused by retention time shifts.

References

-

Wang, S., et al. (2013). Analyze Barbiturates in Urine with Agilent 6430 LC/MS/MS and Poroshell 120 EC-C18. Agilent Technologies Application Note. Link

-

Karnes, H. T., et al. (2025). Evaluation of Deuterium Isotope Effects in Normal-Phase LC-MS-MS Separations Using a Molecular Modeling Approach. Journal of Chromatographic Science. Link

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12249714, Phenobarbital, (ethyl-d5)-. Link

-

Sigma-Aldrich. (2025). Phenobarbital European Pharmacopoeia (EP) Reference Standard. Link

-

Chaudhari, S. R., et al. (2012). Underlying Mechanisms of Chromatographic H/D Isotope Effects. Journal of Chromatography A. Link

Sources

Methodological & Application

Application Notes and Protocols: Preparation of Phenobarbital-d5 Working Standard Solutions

Introduction: The Critical Role of Deuterated Standards in Bioanalysis

In the landscape of quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS), achieving the highest degree of accuracy and precision is paramount.[1] The use of stable isotope-labeled internal standards, such as Phenobarbital-d5, has become the gold standard for robust and reliable quantification.[1][2] this compound is chemically identical to phenobarbital, with the key difference being the substitution of five hydrogen atoms with their heavier, stable isotope, deuterium.[3] This subtle mass shift allows the mass spectrometer to differentiate between the analyte (phenobarbital) and the internal standard, while their nearly identical physicochemical properties ensure they behave similarly throughout the analytical process, from sample extraction to ionization.[1][3]

The core principle behind using a deuterated internal standard is isotope dilution mass spectrometry (IDMS).[1] By introducing a known amount of this compound into a sample at the earliest stage of preparation, it acts as a perfect mimic for the analyte.[1] Any variability, such as sample loss during extraction, matrix effects, or fluctuations in instrument response, will affect both the analyte and the internal standard proportionally.[3][4] Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, correcting for these potential sources of error and leading to highly accurate and reproducible data.[1][5] This is especially crucial when analyzing complex biological matrices where ion suppression or enhancement can significantly impact data integrity.[3][5] Regulatory bodies like the FDA and EMA recognize the value of using stable isotope-labeled internal standards in bioanalytical method validation.[2][6]

These application notes provide a comprehensive and technically detailed guide for researchers, scientists, and drug development professionals on the precise preparation of this compound working standard solutions.

I. Foundational Knowledge: Material and Solvent Selection

The integrity of your analytical standards is the bedrock of reliable quantitative data. The selection of high-purity materials and appropriate solvents is a critical first step that dictates the accuracy of all subsequent measurements.

A. This compound Reference Standard:

Procure a this compound reference standard from a reputable supplier. It is imperative to obtain a Certificate of Analysis (CoA) for the reference standard, which should detail its chemical purity, isotopic enrichment, and recommended storage conditions.[7] The reference standard should be identical to the analyte in its chemical structure, differing only in isotopic composition.[7]

B. Solvent Selection and Rationale:

The choice of solvent is critical for ensuring the solubility and stability of this compound. Phenobarbital is known to have poor water solubility but is freely soluble in alcohol.[8]

-

Primary Solvent: HPLC-grade or LC-MS grade methanol is the recommended primary solvent for preparing the stock solution. Its high volatility facilitates easy removal if necessary, and it provides excellent solubility for phenobarbital and its deuterated analog.[9]

-

Aqueous Component: For working solutions that will be used in reversed-phase chromatography, a mixture of methanol and water (or a suitable buffer) is often employed to mimic the mobile phase composition.[10] This ensures miscibility and prevents precipitation of the standard upon injection.

II. Experimental Protocol: Preparation of Stock and Working Solutions

This protocol outlines a meticulous, step-by-step procedure for the preparation of this compound stock and subsequent working standard solutions. Adherence to these steps is crucial for ensuring the accuracy and consistency of your quantitative assays.

A. Safety Precautions:

Phenobarbital is a controlled substance and is toxic if inhaled, swallowed, or absorbed through the skin.[11] It is essential to handle the compound in a well-ventilated area, preferably a fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[11][12]

B. Preparation of the Primary Stock Solution (e.g., 1 mg/mL):

-

Equilibration: Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the solid material.

-

Weighing: Accurately weigh a precise amount (e.g., 10 mg) of the this compound reference standard using a calibrated analytical balance.

-

Dissolution: Quantitatively transfer the weighed this compound to a Class A volumetric flask of the appropriate size (e.g., 10 mL for a 1 mg/mL solution).

-

Solvent Addition: Add a portion of the primary solvent (e.g., methanol) to the volumetric flask, ensuring the volume is less than the final desired volume.

-

Sonication: Sonicate the flask for approximately 10-15 minutes to ensure complete dissolution of the standard.[10]

-

Volume Adjustment: Once the standard is completely dissolved and the solution has returned to room temperature, carefully add the solvent to the calibration mark on the volumetric flask.

-

Homogenization: Cap the flask and invert it multiple times to ensure the solution is homogeneous.

-

Labeling and Storage: Label the stock solution clearly with the compound name, concentration, solvent, preparation date, and expiration date. Store the stock solution in an amber vial at a low temperature, typically 2-8°C or -20°C, to minimize solvent evaporation and potential degradation.[4]

C. Preparation of an Intermediate (Spiking) Solution (e.g., 10 µg/mL):

This intermediate solution is often used for spiking into biological samples.

-

Volumetric Transfer: Using a calibrated pipette, transfer a precise volume (e.g., 100 µL) of the 1 mg/mL primary stock solution into a new Class A volumetric flask (e.g., 10 mL).

-

Dilution: Dilute to the mark with the appropriate solvent (e.g., methanol or a methanol/water mixture).

-

Homogenization and Storage: Mix thoroughly and store under the same conditions as the primary stock solution.

D. Preparation of Working Standard Solutions for Calibration Curve:

Working standard solutions are typically prepared by serially diluting the intermediate or stock solution.[10][13] These solutions will be used to build the calibration curve for the analytical method.

-

Serial Dilution Scheme: Design a serial dilution scheme to cover the expected concentration range of the analyte in your samples.

-

Pipetting: Use calibrated pipettes to perform the serial dilutions into appropriately sized volumetric flasks.

-

Solvent: The diluent for the working standards should ideally match the initial mobile phase composition of your LC-MS method to ensure good peak shape and prevent solvent effects.[10]

-

Example Dilution: To prepare a 1 µg/mL working standard from a 10 µg/mL intermediate solution, you would transfer 1 mL of the intermediate solution into a 10 mL volumetric flask and dilute to the mark with the chosen diluent.

III. Quality Control and Validation

A self-validating system is crucial for ensuring the trustworthiness of your analytical results. The following quality control checks are essential.

A. Purity and Identity Confirmation:

The identity and purity of the initial reference standard should be confirmed as per its Certificate of Analysis.[7]

B. Stability Assessment:

The stability of the stock and working solutions must be evaluated under the intended storage and handling conditions.[6][14]

-

Stock Solution Stability: Prepare a fresh stock solution and compare its response to a stored stock solution at specified time points (e.g., 1, 3, and 6 months). The mean response of the stored solution should be within a predefined percentage (e.g., ±10%) of the fresh solution.[6]

-

Working Solution Stability: Evaluate the stability of the working solutions under the conditions they will experience during sample analysis (e.g., room temperature, autosampler). Analyze stored working solutions at various time points (e.g., 0, 4, 24 hours) and compare their response to a freshly prepared solution.[6]

C. Documentation:

Maintain meticulous records of all standard preparation activities, including the lot number of the reference standard, the balance used, the final concentrations, preparation dates, and the name of the analyst.

IV. Data Presentation and Visualization

Table 1: Summary of this compound Standard Solution Preparation

| Solution Type | Compound | Target Concentration | Recommended Solvent | Key Preparation Step | Storage Conditions |

| Primary Stock | This compound | 1 mg/mL | HPLC-grade Methanol | Accurate weighing and quantitative transfer | 2-8°C or -20°C in amber vials |

| Intermediate | This compound | 10 µg/mL | Methanol or Methanol/Water | Precise volumetric dilution of stock | 2-8°C or -20°C in amber vials |

| Working Standards | This compound | 50-2000 ng/mL | Mobile Phase Simulant | Serial dilution of intermediate solution | Prepare fresh or validate short-term storage |

Diagrams

Workflow for Preparation of this compound Working Standards

Caption: Workflow for the preparation of this compound working standards.

Conceptual Diagram of Isotopic Dilution

Caption: The principle of isotopic dilution using an internal standard.

V. Conclusion

The meticulous preparation of this compound working standard solutions is a foundational requirement for the generation of high-quality, reliable, and reproducible bioanalytical data. By adhering to the detailed protocols and quality control measures outlined in these application notes, researchers can ensure the integrity of their quantitative analyses. The use of a deuterated internal standard like this compound is not merely a best practice but a critical component of robust bioanalytical method development and validation, ultimately contributing to the advancement of pharmaceutical research and development.

References

- ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.

- BenchChem. (2025). The Gold Standard: A Technical Guide to Deuterated Internal Standards in LC-MS.

- A Review: Use of Deuterated Internal Standards in Mass Spectrometry Techniques. (n.d.). International Journal of Research and Scientific Innovation.

- ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis.

- Sigma-Aldrich. (n.d.). Phenobarbital USP Reference Standard.

- ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube.

- USP. (n.d.). USP Monographs: Phenobarbital Tablets.

- BenchChem. (2025). Application Notes and Protocols for the Preparation of Phenobarbital Standards for HPLC Analysis.

- USP. (n.d.). Phenobarbital Sodium - USP-NF.

- BenchChem. (2025). The Unseen Workhorse: A Technical Guide to the Application of this compound in Neurological Research.

- SWGDrug. (1999, February 15). Phenobarbital.

- USP. (n.d.). USP Monographs: Phenobarbital Oral Solution.

- EngagedScholarship@CSU. (2017, January 15). A Dilute-and-Shoot Flow-Injection Tandem Mass Spectrometry Method for Quantification of Phenobarbital in Urine.

- Scribd. (n.d.). Phenobarbital Safety Guide.

- uspbpep.com. (n.d.). Phenobarbital, chemical structure, molecular formula, Reference Standards.

- BenchChem. (2025). A Comparative Guide to FDA and EMA Guidelines for Internal Standard Validation in Bioanalytical Methods.

- Development and Chemical Stability Studies of Alcohol-Free Phenobarbital Solution for Use in Pediatrics: a Technical Note. (n.d.). PMC.

- FDA. (2018, May 24). Bioanalytical Method Validation Guidance for Industry.

- FDA. (2019, January 2). Archived CAM C-005.01 - Determination of Pentobaribital in Tallow Using Liquid Chromatography Tandem Mass Spectrometry.

- FIU Research. (2011, October 25). Phenobarbital Sodium Injection, USP.

- Formulation and stability study of an oral paediatric phenobarbital 1% solution containing hydroxypropyl-β-cyclodextrins. (2023, February 8). PMC.

- Drugs.com. (2025, March 10). Phenobarbital Uses, Side Effects & Warnings.

- Ultra High-Throughput Quantification of 6 Barbiturate Drugs in Urine. (n.d.). Sciex.

- Rapid quantification of phenobarbital and barbital in human whole blood by liquid–liquid extraction combined with DART-orbitrap-HRMS. (n.d.). ResearchGate.

- Te Whatu Ora – Health New Zealand Waitaha Canterbury. (2023, October). Phenobarbital.

- Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. (n.d.). PMC.

- FDA. (2013, December 12). Draft Guidance for Industry - Bioanalytical Method Validation.

- WebMD. (2024, September 9). Phenobarbital: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing.

- FDA. (n.d.). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry.

- Japanese Pharmacopoeia. (n.d.). Part I / 10% Phenobarbital Powder.

- Nahata, M., Hipple, T. F., & Strausbaugh, S. (1986). Stability of phenobarbital sodium diluted in 0.9% sodium chloride injection. American journal of hospital pharmacy.

- New Zealand Compounding Working Group. (n.d.). Phenobarbital sodium solution 10 mg/mL (40 mL).

- USP. (2025, February 16). Phenobarbital Oral Solution USP.

- PMDA. (n.d.). Phenobarbital Tablets.

Sources

- 1. benchchem.com [benchchem.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. resolvemass.ca [resolvemass.ca]

- 4. m.youtube.com [m.youtube.com]

- 5. texilajournal.com [texilajournal.com]

- 6. benchchem.com [benchchem.com]

- 7. fda.gov [fda.gov]

- 8. Development and Chemical Stability Studies of Alcohol-Free Phenobarbital Solution for Use in Pediatrics: a Technical Note - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. scribd.com [scribd.com]

- 12. research.fiu.edu [research.fiu.edu]

- 13. engagedscholarship.csuohio.edu [engagedscholarship.csuohio.edu]

- 14. Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation - PMC [pmc.ncbi.nlm.nih.gov]

GC-MS quantification of Phenobarbital in urine using Phenobarbital-d5

An Application Note for the Quantitative Analysis of Phenobarbital in Human Urine by Gas Chromatography-Mass Spectrometry (GC-MS)

Authored by: A Senior Application Scientist

Abstract

This application note provides a comprehensive and robust protocol for the quantification of phenobarbital in human urine using Gas Chromatography-Mass Spectrometry (GC-MS). The method incorporates a stable isotope-labeled internal standard, Phenobarbital-d5, to ensure the highest degree of accuracy and precision, correcting for variations during sample preparation and analysis. The protocol details a Solid-Phase Extraction (SPE) procedure for efficient analyte isolation from the complex urine matrix, followed by derivatization to enhance chromatographic performance. Full GC-MS parameters and a complete method validation strategy, in accordance with established regulatory guidelines, are presented. This guide is intended for researchers, clinical toxicologists, and drug development professionals requiring a reliable method for therapeutic drug monitoring or forensic analysis of phenobarbital.

Introduction: The Rationale for Precise Phenobarbital Quantification

Phenobarbital is a long-acting barbiturate with a narrow therapeutic index, primarily used as a sedative and an anticonvulsant for treating epilepsy.[1] Given its potential for toxicity and abuse, the accurate measurement of its concentration in biological matrices like urine is critical for therapeutic drug monitoring (TDM) and forensic toxicology.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) stands as a gold-standard analytical technique, offering exceptional selectivity and sensitivity for quantifying drugs in complex biological samples.[2][3][4]

The cornerstone of a robust quantitative mass spectrometry method is the use of a stable isotope-labeled internal standard (SIL-IS). This compound, which is chemically identical to phenobarbital but five mass units heavier, is the ideal internal standard.[5][6][7] It co-elutes with the target analyte and experiences identical conditions during extraction, derivatization, and injection.[8] By measuring the ratio of the analyte to the SIL-IS, the method effectively cancels out variability, leading to superior accuracy and precision.[8] This document provides a detailed, field-proven methodology for this purpose.

Principle of the Method

The analytical workflow involves three key stages:

-

Sample Preparation: Phenobarbital and the internal standard (this compound) are isolated from the urine matrix using Solid-Phase Extraction (SPE). This technique provides cleaner extracts compared to traditional liquid-liquid extraction by selectively adsorbing the analytes onto a solid sorbent while interferences are washed away.[3][9]

-

Derivatization: To improve volatility and chromatographic peak shape, the extracted phenobarbital is derivatized. This protocol employs "flash methylation" in the hot GC injection port using trimethylanilinium hydroxide (TMAH), a technique that converts the slightly polar N-H groups on the barbiturate ring into N-methyl groups.[2]

-

GC-MS Analysis: The derivatized sample is injected into the GC-MS system. The gas chromatograph separates the analytes based on their boiling points and interaction with the capillary column. The mass spectrometer then fragments the molecules and detects specific, pre-selected ions for both phenobarbital and its deuterated internal standard, allowing for unambiguous identification and precise quantification.

Detailed Experimental Protocol

Materials and Reagents

-

Standards: Phenobarbital and this compound certified reference materials.

-

Solvents: HPLC-grade or equivalent Methanol, Ethyl Acetate, Dichloromethane, Hexane, and Isopropanol.

-

Reagents: Ammonium hydroxide, Acetic acid, Sodium acetate, Trimethylanilinium hydroxide (TMAH, 0.2 M in Methanol).

-

Extraction Columns: Bond Elut Certify II SPE columns or equivalent mixed-mode (hydrophobic and ion-exchange) cartridges.[9]

-

Labware: Glass conical centrifuge tubes (15 mL), volumetric flasks, precision pipettes, nitrogen evaporator.

-

Urine Samples: Calibrators and quality controls (QCs) prepared by spiking drug-free human urine. Clinical or forensic samples for analysis.

Preparation of Standards and Controls

-

Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of Phenobarbital and this compound in methanol.

-

Working Standard Solutions: Serially dilute the Phenobarbital primary stock with methanol to create a series of working solutions for calibration standards (e.g., 1, 2, 5, 10, 20, 50, 100 µg/mL).

-

Internal Standard (IS) Working Solution (10 µg/mL): Dilute the this compound primary stock with methanol.

-

Calibration Curve and QC Samples: Spike 1 mL aliquots of drug-free urine with the appropriate volume of Phenobarbital working standards to achieve final concentrations across the desired analytical range (e.g., 20, 50, 100, 200, 500, 1000 ng/mL). Prepare QC samples at low, medium, and high concentrations from a separate stock solution.

-

Sample Fortification: To each 1 mL calibrator, QC, and unknown urine sample, add 20 µL of the 10 µg/mL IS working solution (final IS concentration of 200 ng/mL).

Solid-Phase Extraction (SPE) Protocol

This protocol is adapted from established methods for barbiturate extraction.[3][9]

-

Sample Pre-treatment: To the 1 mL fortified urine sample, add 2 mL of 100 mM sodium acetate buffer (pH 6.0). Vortex to mix.

-

Column Conditioning: Condition the SPE column by sequentially passing 2 mL of methanol, followed by 2 mL of deionized water, and finally 2 mL of 100 mM sodium acetate buffer (pH 6.0). Do not allow the column to go dry.

-

Sample Loading: Load the pre-treated sample onto the conditioned SPE column. Allow the sample to pass through under gravity or with gentle vacuum at a flow rate of 1-2 mL/min.

-

Column Washing:

-

Wash 1: Add 2 mL of deionized water. Apply vacuum to dry the column for 1 minute.

-

Wash 2: Add 1 mL of 1 M acetic acid.

-

Wash 3: Add 3 mL of Hexane. Apply full vacuum for 5 minutes to thoroughly dry the sorbent bed.

-

-

Analyte Elution: Place clean, labeled glass collection tubes under the SPE manifold. Elute the analytes by adding 3 mL of a freshly prepared mixture of Dichloromethane:Isopropanol:Ammonium Hydroxide (80:20:2, v/v/v). Allow the solvent to soak the sorbent for 1 minute before eluting slowly under gravity or gentle vacuum.

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution (Derivatization): Reconstitute the dried extract in 50 µL of TMAH (0.2 M in Methanol). Vortex thoroughly. The sample is now ready for GC-MS injection.

GC-MS Instrumentation and Parameters

The following parameters serve as a guideline and may require optimization for specific instrumentation.

| Parameter | Setting | Rationale |

| Gas Chromatograph | ||

| Injection Port | Splitless, 250°C | High temperature facilitates the "flash methylation" derivatization reaction. |

| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert gas standard for GC-MS. |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms) | A non-polar 5% phenyl-methylpolysiloxane column provides good separation for a wide range of drug compounds. |

| Oven Program | Initial 100°C, hold 1 min. Ramp 20°C/min to 280°C, hold 5 min. | This temperature program ensures good separation of the analyte from potential matrix components and efficient elution. |

| Mass Spectrometer | ||

| Ionization Mode | Electron Ionization (EI), 70 eV | Standard, robust ionization technique that produces reproducible fragmentation patterns. |

| MS Source Temp | 230°C | Standard source temperature to maintain analyte integrity. |

| MS Quad Temp | 150°C | Standard quadrupole temperature. |

| Acquisition Mode | Selected Ion Monitoring (SIM) | SIM mode significantly increases sensitivity and selectivity by monitoring only specific ions of interest. |

| Selected Ions (m/z) | ||

| Derivatized Phenobarbital | 246 (Quantifier) , 217 (Qualifier) | The m/z 246 ion corresponds to the most abundant fragment of the methylated parent compound. |

| Derivatized this compound | 251 (Quantifier) , 222 (Qualifier) | The quantifier ion is shifted by 5 mass units, reflecting the deuterium labels on the phenyl ring. |

Data Analysis and Method Validation

Quantification

Quantification is based on the ratio of the peak area of the analyte's quantifier ion to that of the internal standard's quantifier ion. A calibration curve is generated by plotting this ratio against the known concentration of the calibration standards. A linear regression with a weighting factor of 1/x is typically used. The concentration of phenobarbital in unknown samples is then calculated from this regression equation.

Method Validation Protocol

A bioanalytical method must be validated to demonstrate its reliability for the intended application.[10][11] The validation should adhere to guidelines from regulatory bodies like the FDA or EMA.[12][13][14][15]

4.2.1. Validation Parameters and Acceptance Criteria

| Parameter | Procedure | Acceptance Criteria |

| Selectivity | Analyze six different blank urine samples to check for interferences at the retention times of phenobarbital and the IS. | No interfering peaks greater than 20% of the Lower Limit of Quantitation (LLOQ) area. |

| Linearity & Range | Analyze calibration curves on three separate days. | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of calibrators should be within ±15% of nominal (±20% at LLOQ). |

| Accuracy & Precision | Analyze QC samples at LLOQ, Low, Mid, and High concentrations (n=6) on three different days. | Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ).Precision: Relative Standard Deviation (RSD) ≤15% (≤20% at LLOQ). |

| Limit of Quantitation (LOQ) | The lowest concentration on the calibration curve that meets the accuracy and precision criteria. | Signal-to-noise ratio > 10. Accuracy within ±20%, Precision ≤20%. |

| Extraction Recovery | Compare the peak area of extracted QC samples to the peak area of post-extraction spiked samples at the same concentration. | Recovery should be consistent and reproducible across the concentration range. |

| Matrix Effect | Compare the peak area of post-extraction spiked samples to the peak area of neat standards in solvent. | The IS should effectively compensate for any ion suppression or enhancement. |

| Stability | Assess analyte stability in urine under various conditions: freeze-thaw cycles (3 cycles), short-term bench-top (24h, room temp), and long-term storage (-20°C). | Mean concentration of stability samples should be within ±15% of nominal concentration. |

Representative Quantitative Data

The following table represents expected performance data for a validated method.

| Parameter | LLOQ (20 ng/mL) | Low QC (50 ng/mL) | Mid QC (250 ng/mL) | High QC (800 ng/mL) |

| Intra-day Precision (%RSD) | 8.5% | 6.2% | 4.5% | 4.1% |

| Intra-day Accuracy (%RE) | +5.5% | -3.1% | +1.8% | -2.4% |

| Inter-day Precision (%RSD) | 10.2% | 7.8% | 5.9% | 5.5% |

| Inter-day Accuracy (%RE) | +3.8% | -4.5% | +0.9% | -1.7% |

| Extraction Recovery | 92% | 94% | 95% | 93% |

Conclusion

The GC-MS method detailed in this application note provides a selective, sensitive, and reliable protocol for the quantification of phenobarbital in human urine. The use of a stable isotope-labeled internal standard (this compound) coupled with an efficient solid-phase extraction procedure ensures high accuracy and precision, meeting the rigorous standards required for clinical and forensic applications. The comprehensive validation parameters outlined provide a clear framework for establishing this method as a self-validating and trustworthy system in any analytical laboratory.

References

- Varian, Inc. (Date not available). Solid-Phase Extraction and GC/MS Confirmation of Barbiturates from Human Urine.

- Chen, B. H., et al. (1992). Solid-phase extraction and GC/MS confirmation of barbiturates from human urine. PubMed.

-

European Medicines Agency. (2022). ICH M10 on bioanalytical method validation. EMA. Available at: [Link]

-

European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA. Available at: [Link]

- Hoffman, U. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum.

- Johnson, L., & Garg, U. (2010). Quantitation of amobarbital, butalbital, pentobarbital, phenobarbital, and secobarbital in urine, serum, and plasma using gas chromatography-mass spectrometry (GC-MS). PubMed.

-

U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. Available at: [Link]

-

Sharma, G. (2014). Bioanalytical method validation emea. SlideShare. Available at: [Link]

-

Liu, R. H. (1994). GC/MS confirmation of barbiturates in blood and urine. Semantic Scholar. Available at: [Link]

-

Liu, R. H., et al. (1994). GC/MS confirmation of barbiturates in blood and urine. PubMed. Available at: [Link]

-

European Medicines Agency. (2019). ICH guideline M10 Step2b on bioanalytical method validation. EMA. Available at: [Link]

-

NYC Office of Chief Medical Examiner. (n.d.). Barbiturates, Phenytoin and Carbamazepine by Solid Phase Extraction (SPE) and High Performance Liquid Chromatography (HPLC). NYC.gov. Available at: [Link]

-

Al-Qadiri, M., et al. (2014). In-line Solid-phase Extraction–Capillary Zone Electrophoresis for the Determination of Barbiturate Drugs in Human Urine. J-Stage. Available at: [Link]

-

Biotage. (n.d.). Extraction of Barbiturates from Human Urine Using ISOLUTE+ Columns prior to GC–MS Analysis. LCGC International. Available at: [Link]

-

BioPharm International. (2015). FDA Issues Guidance on Analytics and Method Validation. BioPharm International. Available at: [Link]

-

Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available at: [Link]

-

ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. Available at: [Link]

-

Pham, K., et al. (n.d.). A Novel Benchtop Time-of-Flight GC-MS System For High Throughput Qualitative And Quantitative Analysis of Drugs of Abuse in Human Urine. LECO Corporation. Available at: [Link]

-

Gal, J., et al. (1975). Quantitative determination of phenobarbital derivatives by GC-MS. IAEA. Available at: [Link]

-

University of Health Sciences, Gülhane Faculty of Pharmacy. (n.d.). Isolation and Identification of Barbiturates with Liquid-Liquid Extraction. Available at: [Link]

-

U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. Available at: [Link]

-

Lee, J. Y., et al. (2008). Determination of Amobarbital and Phenobarbital in Serum by Gas Chromatography-Mass Spectrometry With Addition of Formic Acid to the Solvent. PubMed. Available at: [Link]

-

Reddy, P. (n.d.). Analysis of Barbiturates by GC/MS, HPLC and Chemical Ionization. OPUS. Available at: [Link]

-

Greeley, R. H. (1974). New approach to derivatization and gas-chromatographic analysis of barbiturates. PubMed. Available at: [Link]

-

Liu, R. H., et al. (1994). Improved gas chromatography/mass spectrometry analysis of barbiturates in urine using centrifuge-based solid-phase extraction, methylation, with d5-pentobarbital as internal standard. PubMed. Available at: [Link]

-

Sravani, A., et al. (2024). Chromatographic methods for the determination of various barbiturates: A review. ResearchGate. Available at: [Link]

-

Chen, X., et al. (2022). Rapid quantification of phenobarbital and barbital in human whole blood by liquid–liquid extraction combined with DART-orbitrap-HRMS. ResearchGate. Available at: [Link]

-

Kulp, J., et al. (2012). A new rapid micromethod for the assay of phenobarbital from dried blood spots by LC-tandem mass spectrometry. PubMed. Available at: [Link]

-

Chen, X., et al. (2022). Rapid quantification of phenobarbital and barbital in human whole blood by liquid-liquid extraction combined with DART-orbitrap-HRMS. PubMed. Available at: [Link]

-

Wang, P., et al. (2017). A Dilute-and-Shoot Flow-Injection Tandem Mass Spectrometry Method for Quantification of Phenobarbital in Urine. EngagedScholarship@CSU. Available at: [Link]

-

Fashi, A., et al. (2022). Quantitative analysis of phenobarbital in biological fluids: Analyte enrichment by an electrically-assisted microextraction technique. ResearchGate. Available at: [Link]

-

Meijer, J. W. (1979). An improved method for preparation of samples for the simultaneous assay of some antiepileptic drugs by gas-liquid chromatography. PubMed. Available at: [Link]

Sources

- 1. ijsra.net [ijsra.net]

- 2. Quantitation of amobarbital, butalbital, pentobarbital, phenobarbital, and secobarbital in urine, serum, and plasma using gas chromatography-mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Solid-phase extraction and GC/MS confirmation of barbiturates from human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GC/MS confirmation of barbiturates in blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A new rapid micromethod for the assay of phenobarbital from dried blood spots by LC-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Rapid quantification of phenobarbital and barbital in human whole blood by liquid-liquid extraction combined with DART-orbitrap-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. academic.oup.com [academic.oup.com]

- 10. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 11. ema.europa.eu [ema.europa.eu]

- 12. ema.europa.eu [ema.europa.eu]

- 13. FDA Guidance on analytical procedures and methods validation published - ECA Academy [gmp-compliance.org]

- 14. biopharminternational.com [biopharminternational.com]

- 15. fda.gov [fda.gov]

Optimizing MRM transitions for Phenobarbital-d5 in triple quadrupole MS

Application Note: Optimizing MRM Transitions for Phenobarbital-d5 in Triple Quadrupole MS

Abstract

This application note details the optimization of Multiple Reaction Monitoring (MRM) transitions for this compound (Ethyl-d5), a critical internal standard for the quantification of barbiturates in biological matrices. Unlike standard "recipe" guides, this document explores the mechanistic rationale behind ion selection in Electrospray Ionization Negative (ESI-) mode, addresses the challenges of deuterium isotope effects on fragmentation, and provides a self-validating protocol compliant with FDA Bioanalytical Method Validation guidelines.

Introduction: The Physics of the Analyte

Phenobarbital is a 5,5-disubstituted barbituric acid. Its acidity (

This compound (Ethyl-d5) is the preferred Internal Standard (IS) because the deuterium label is located on the ethyl side chain at the C5 position. This location is metabolically stable and, crucially, is retained during the primary fragmentation pathway (ring cleavage), ensuring that the mass shift is preserved in the product ion.

Critical Technical Challenge:

In negative mode, barbiturates are prone to adduct formation (e.g.,

Method Development Workflow

The following diagram outlines the logical flow for optimizing the MRM transitions, ensuring no step is overlooked.

Figure 1: Step-by-step optimization workflow for this compound MRM development.

Compound Optimization (The Protocol)

Precursor Ion Selection

-

Phenobarbital (

): MW 232.24. Monoisotopic Mass 232.08.-

Target Ion:

231.1

-

-

This compound (

): MW 237.[1][2]27. Monoisotopic Mass 237.12.-

Target Ion:

236.1

-

Fragmentation Mechanism & Transition Selection

Understanding the fragmentation is vital to avoid selecting an unstable transition. Barbiturates typically undergo a Retro-Diels-Alder (RDA) cleavage or a neutral loss of isocyanic acid (HNCO).

-

Mechanism: The deprotonated ion undergoes ring opening and loses a neutral HNCO molecule (43 Da).

-

Isotope Tracking: The HNCO is lost from the N1-C2 or N3-C2 position. The C5 position (holding the Phenyl and Ethyl-d5 groups) remains intact in the product ion.

Secondary Transition (Qualifier):

A common secondary fragmentation is the formation of the cyanate ion (

-

Transition:

( -

Note: While intense, low mass ions (

50) often have high background noise. Use 193.1 for quantification.

Optimized MRM Table

| Compound | Polarity | Precursor (Q1) | Product (Q3) | Role | CE (V)* | Dwell (ms) |

| Phenobarbital | Negative | 231.1 | 188.1 | Quantifier | -20 to -25 | 50 |

| Phenobarbital | Negative | 231.1 | 42.1 | Qualifier | -35 to -40 | 50 |

| This compound | Negative | 236.1 | 193.1 | Quantifier | -20 to -25 | 50 |

| This compound | Negative | 236.1 | 42.1 | Qualifier | -35 to -40 | 50 |

*Note: Collision Energy (CE) is instrument-dependent. Perform a CE ramp ±5V around these values.

Experimental Protocols

Protocol A: Source Optimization (Tee-Infusion)

Rationale: Static infusion often yields different results than LC flow. We use "Tee-infusion" to optimize the source in the presence of mobile phase.

-

Setup: Connect the LC flow (50:50 Mobile Phase A:B at 0.4 mL/min) to a T-junction. Connect the syringe pump containing this compound (1 µg/mL) to the other inlet.

-

Capillary Voltage (ESI-): Ramp from -2000V to -4500V.

-

Warning: Negative mode is prone to electrical arcing (corona discharge) at high voltages, which kills sensitivity. Look for the "sweet spot" (usually -2500V to -3500V) where signal is stable, not just highest.

-

-

Temperature: Set source temperature (TEM) between 400°C and 550°C. Barbiturates are thermally stable, and higher heat aids desolvation in negative mode.

Protocol B: Chromatography (LC Conditions)

Rationale: Ammonium acetate is mandatory. In pure water,

-

Column: Agilent Poroshell 120 EC-C18 or Phenomenex Kinetex C18 (2.1 x 50mm, 2.7 µm).

-

Mobile Phase A: 5 mM Ammonium Acetate in Water (pH unadjusted or pH 4.5).

-

Mobile Phase B: Methanol (MeOH provides better sensitivity for barbiturates than Acetonitrile in negative mode).

-

Gradient:

-

0.0 min: 10% B

-

0.5 min: 10% B

-

3.0 min: 90% B

-

4.0 min: 90% B

-

4.1 min: 10% B (Re-equilibration)

-

Fragmentation Pathway Diagram

The following diagram illustrates the specific fragmentation logic ensuring the d5 label is tracked correctly.

Figure 2: Fragmentation pathway of this compound in ESI- mode. The ethyl-d5 group is retained in the primary 193.1 fragment.

Validation Criteria (Self-Validating System)

To ensure the method is reliable (E-E-A-T principle), you must perform the "Isotopic Contribution Check" before running samples.

-

Inject Pure Phenobarbital (

) at ULOQ (Upper Limit of Quantification):-

Monitor the

transition (236 -> 193). -

Requirement: Signal in the

channel must be < 5% of the IS response. If high, your mass resolution is too wide, or the

-

-

Inject Pure this compound (

):-

Monitor the

transition (231 -> 188). -

Requirement: Signal must be negligible. If signal exists, your IS is impure (contains

), which will cause false positives in blank samples.

-

FDA/EMA Compliance Checklist:

-

Linearity:

using -

Accuracy: Mean conc. within ±15% of nominal (±20% at LLOQ).[8]

-

Matrix Effect: Calculate Matrix Factor (MF) using post-column infusion.[7][9]

References

-

US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 4763, Phenobarbital. Retrieved from [Link]

-

Niessen, W. M. A. (2012). Fragmentation of toxicologically relevant drugs in negative-ion liquid chromatography-tandem mass spectrometry. Mass Spectrometry Reviews, 31(6), 626–665. [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]

- 4. Supercritical fluid extraction and negative ion electrospray liquid chromatography tandem mass spectrometry analysis of phenobarbital, butalbital, pentobarbital and thiopental in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cas 72793-46-5,this compound | lookchem [lookchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. An isotope dilution-liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS)-based candidate reference measurement procedure (RMP) for the quantification of phenobarbital in human serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. engagedscholarship.csuohio.edu [engagedscholarship.csuohio.edu]

- 9. researchgate.net [researchgate.net]

Application Note: High-Throughput Screening of Barbiturates using Phenobarbital-d5 via LC-MS/MS

Executive Summary

This application note details a robust, high-throughput screening (HTS) protocol for the quantitation of barbiturates in biological matrices (urine and whole blood). The method utilizes Phenobarbital-d5 as a core Internal Standard (IS) to correct for matrix-induced ionization suppression, a common challenge in negative electrospray ionization (ESI-).

Unlike traditional GC-MS methods requiring derivatization, this LC-MS/MS workflow offers a "Dilute-and-Shoot" capability for urine and rapid protein precipitation for blood, reducing sample preparation time by >60%. Special attention is given to the chromatographic separation of structural isomers (Amobarbital vs. Pentobarbital) using Biphenyl stationary phases.

Introduction: The "Golden Standard" Logic

Barbiturates are weak acids (

Why this compound? While structural analogs (e.g., tolylbarbital) were historically used, they often exhibit different retention times than the target analytes, failing to experience the exact same matrix suppression. This compound is the "Golden Standard" for HTS because:

-